

3-pentanethiol NMR prediction verification

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Compound Focus: Pentane-3-thiol

CAS No.: 616-31-9

Cat. No.: S3343122

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Basic Identification of 3-Pentanethiol

The table below summarizes the key identifiers for 3-pentanethiol from the NIST Chemistry WebBook [1] [2]:

Property	Value
CAS Registry Number	616-31-9 [1] [2] [3]
Molecular Formula	$C(5)H(12)S$ [1] [2] [3]
Molecular Weight	104.214 g/mol [1] [2] [3]
IUPAC Name	3-pentanethiol [1] [2]
Other Names	pentane-3-thiol [1] [2]

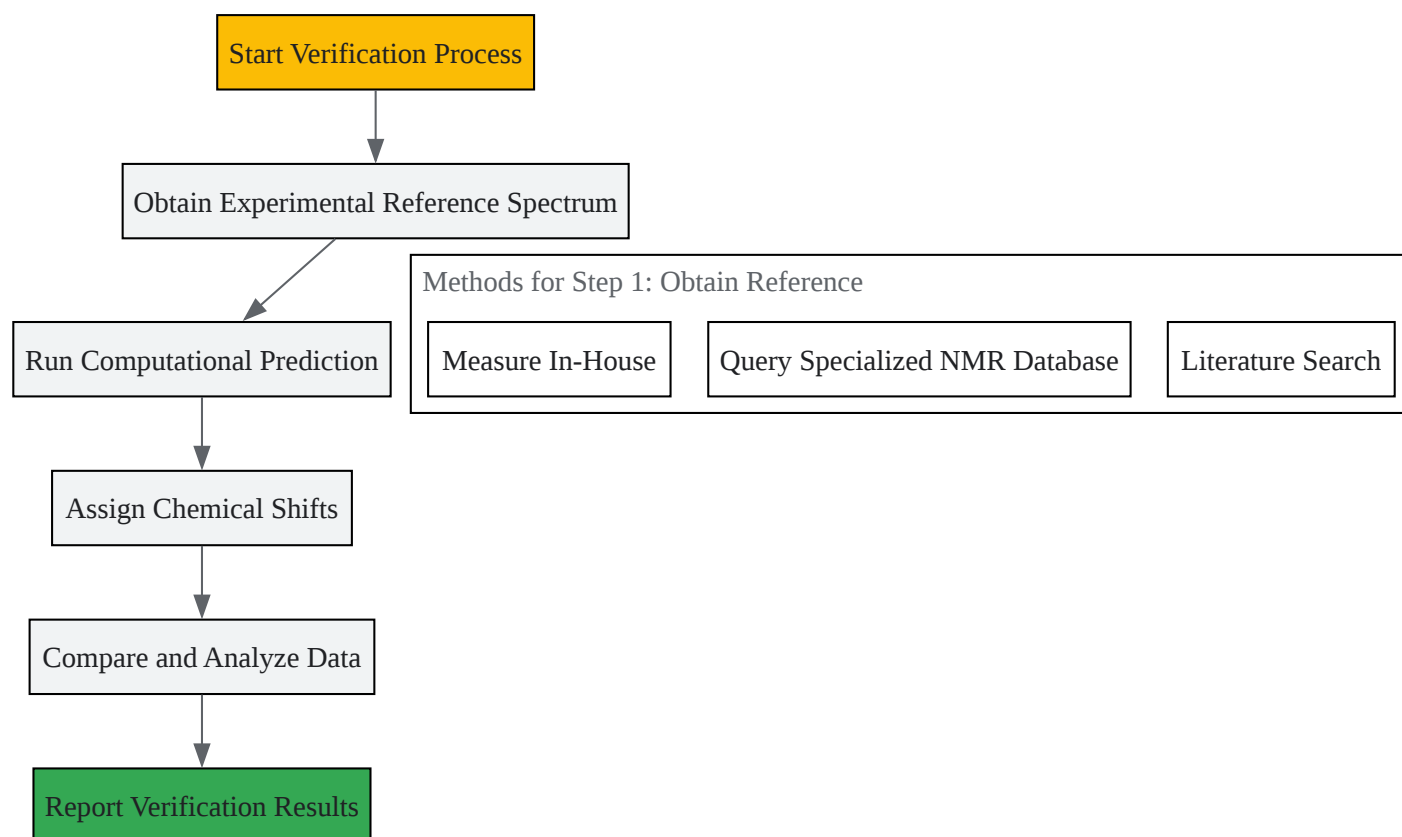
NMR Data Availability and General Guidelines

The search results confirm the identity of 3-pentanethiol but do not contain its experimental (1H) or (^{13}C) NMR spectra. The NIST pages note that more data may be available on subscription sites [1] [2].

For proton NMR, thiol protons (-SH) typically appear as a broad singlet and are highly variable, often between **1.0-3.0 ppm** [4]. These protons are also exchangeable, meaning their signal can disappear upon shaking the sample with deuterated water (D₂O) [4].

Proposed Protocol for NMR Prediction Verification

To verify computational NMR predictions, you would typically follow the workflow below, which involves obtaining a reference spectrum and comparing it to the calculated data.



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Step 1: Obtain an Experimental Reference Spectrum

- **Measure In-House:** Dissolve a pure sample of 3-pentanethiol in a deuterated solvent (e.g., CDCl₃) and acquire its ¹H and ¹³C NMR spectra.
- **Query Specialized Databases:** Search commercial spectral databases (e.g., SDBS, Spectral Base, Reaxys) which are more likely to contain this data than public websites.
- **Literature Search:** Look for scientific publications where 3-pentanethiol was synthesized or used, as they often report NMR data.

Step 2: Run Computational Prediction

- Use computational chemistry software (e.g., Gaussian, ADF, ORCA) to calculate the NMR chemical shifts. Common methods include:
 - **Density Functional Theory (DFT)** with functionals like B3LYP or WP04.
 - **Basis sets** such as 6-311+G(2d,p) or cc-pVTZ.
- The calculation output provides a list of predicted chemical shifts for each atom.

Step 3: Assign Chemical Shifts

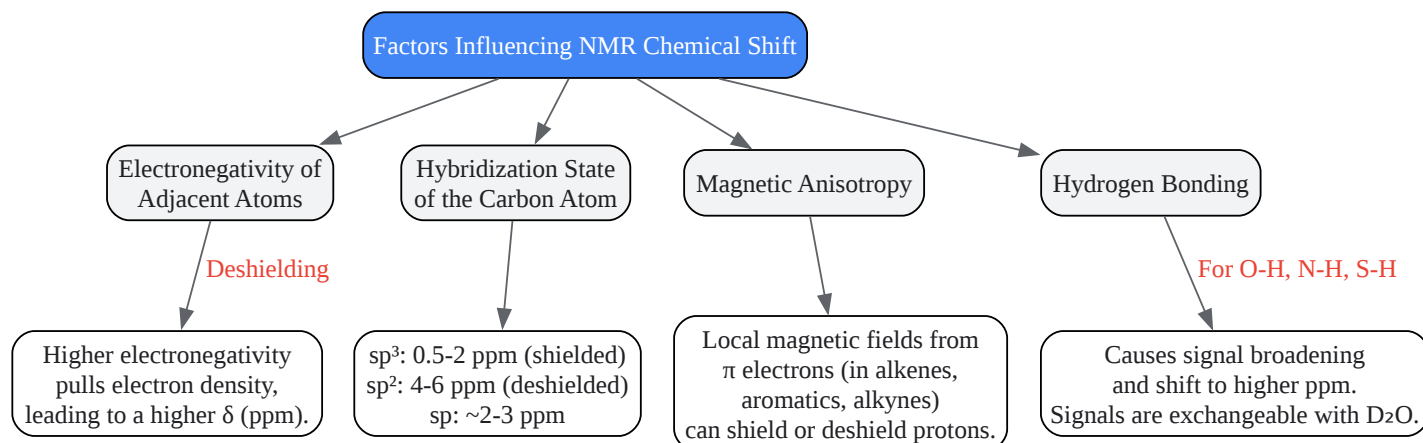
- **Experimental Assignment:** Analyze the experimental spectrum using coupling patterns, integration, and potentially 2D NMR experiments (like COSY, HSQC, HMBC) to assign each signal to a specific proton or carbon in the molecule.
- **Computational Assignment:** Map the computationally predicted shifts to the corresponding atoms. The software typically numbers the atoms in the molecule, so you must align this numbering with your chemical assignment.

Step 4: Compare and Analyze Data

- Create a comparison table of predicted versus experimental chemical shifts.
- Calculate the statistical metrics to quantify the accuracy of the prediction, such as:
 - **Mean Absolute Error (MAE)**
 - **Root Mean Square Error (RMSE)**
 - **Coefficient of Determination (R²)**
- A good prediction model will have low MAE and RMSE values and a high R² value close to 1.

Aids for Analysis and Reporting

The diagram below illustrates the key factors that influence the chemical shift of protons in organic molecules, which is crucial for making and verifying correct assignments [4].



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Where to Find Missing Experimental Data

Since the public search did not yield the specific NMR values, here are suggestions for finding them:

- **Specialized NMR Databases:** These are the most reliable sources for certified spectra. Examples include:
 - **BioMagResBank (BMRB):** While often for biomolecules, it imports and handles NMR data for various compounds [5].
 - **Commercial spectral libraries** from publishers like Wiley, Elsevier (Reaxys), or the Spectral Database for Organic Compounds (SDBS).
- **Scientific Literature:** Search platforms like SciFinder or PubMed for journal articles that may have reported the NMR of 3-pentanethiol.

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References

1. 3-Pentanethiol - the NIST WebBook [webbook.nist.gov]
2. - 3 Pentanethiol [webbook.nist.gov]
3. 3-pentane thiol, 616-31-9 [thegoodscentscopy.com]
4. NMR Chemical Shift Values Table [chemistrysteps.com]
5. BMRB Import [ccpn.ac.uk]

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